7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
It is suggested that the compound may exert its effects through aGABA-mediated mechanism .
Mode of Action
It is suggested that the compound may enhance the action ofGABA , an inhibitory neurotransmitter, thereby exerting anticonvulsant activity .
Biochemical Pathways
Given its potential gaba-mediated mechanism, it may influence pathways related toneurotransmission and neuronal excitability .
Pharmacokinetics
The compound was found to be potent with a median effective dose (ed 50) value of28.9 mg/kg , suggesting good bioavailability.
Result of Action
The compound has been found to possess better anticonvulsant activity and higher safety than the marketed drug carbamazepine . This suggests that the compound’s action results in a reduction of neuronal excitability, which could help control seizures.
Safety and Hazards
Future Directions
The study of purines and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and biochemistry . Future research may focus on the synthesis of new purine derivatives, the exploration of their properties and reactivity, and the development of new applications for these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as methanol or toluene, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reduction, and halogens like chlorine or bromine for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds .
Scientific Research Applications
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylamino)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-27-20-19(21(30)28(2)23(27)31)29(15-17-10-6-12-18(24)14-17)22(26-20)25-13-7-11-16-8-4-3-5-9-16/h3-6,8-10,12,14H,7,11,13,15H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVXJAOFBUVDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCC3=CC=CC=C3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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